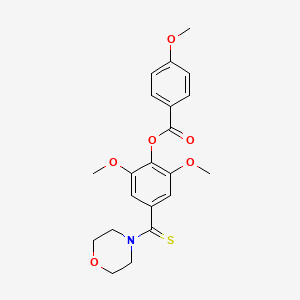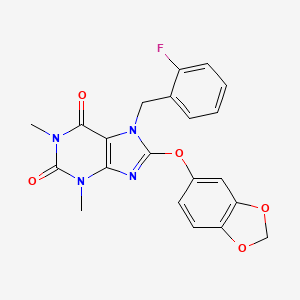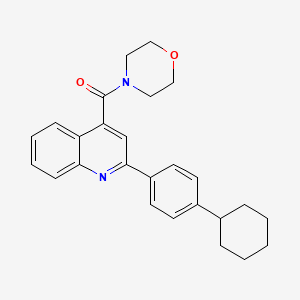![molecular formula C21H13BrN2O4 B3511565 4-[5-(4-Bromophenoxy)-1,3-dioxoisoindol-2-yl]benzamide](/img/structure/B3511565.png)
4-[5-(4-Bromophenoxy)-1,3-dioxoisoindol-2-yl]benzamide
Overview
Description
4-[5-(4-Bromophenoxy)-1,3-dioxoisoindol-2-yl]benzamide is an organic compound with the molecular formula C21H13BrN2O4. This compound is known for its complex structure, which includes a bromophenoxy group, a dioxoisoindole moiety, and a benzamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-Bromophenoxy)-1,3-dioxoisoindol-2-yl]benzamide typically involves multiple steps. One common method includes the reaction of 4-bromophenol with phthalic anhydride to form 4-(4-bromophenoxy)phthalic anhydride. This intermediate is then reacted with ammonia to produce 4-(4-bromophenoxy)phthalimide. Finally, the phthalimide is reacted with 4-aminobenzamide under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[5-(4-Bromophenoxy)-1,3-dioxoisoindol-2-yl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
4-[5-(4-Bromophenoxy)-1,3-dioxoisoindol-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[5-(4-Bromophenoxy)-1,3-dioxoisoindol-2-yl]benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[5-(4-Chlorophenoxy)-1,3-dioxoisoindol-2-yl]benzamide
- 4-[5-(4-Fluorophenoxy)-1,3-dioxoisoindol-2-yl]benzamide
- 4-[5-(4-Methylphenoxy)-1,3-dioxoisoindol-2-yl]benzamide
Uniqueness
4-[5-(4-Bromophenoxy)-1
Properties
IUPAC Name |
4-[5-(4-bromophenoxy)-1,3-dioxoisoindol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrN2O4/c22-13-3-7-15(8-4-13)28-16-9-10-17-18(11-16)21(27)24(20(17)26)14-5-1-12(2-6-14)19(23)25/h1-11H,(H2,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGYASAFUPNTRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6-Bis[4-(dimethylamino)phenyl]pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone](/img/structure/B3511491.png)


![N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-3-(propan-2-yloxy)benzamide](/img/structure/B3511508.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]piperazine](/img/structure/B3511516.png)
![N-cyclopropyl-2-[(4-methylphenyl)sulfonyl-(2-phenylethyl)amino]acetamide](/img/structure/B3511518.png)
![N-(4-chlorobenzyl)-4-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3511526.png)
![2-{N-[(4-chlorophenyl)methyl]-4-chlorobenzenesulfonamido}-N-cyclohexylacetamide](/img/structure/B3511532.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B3511537.png)
![1-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]-3-(2-BROMOBENZOYL)THIOUREA](/img/structure/B3511542.png)
![2-(4-CHLOROPHENYL)-2-OXOETHYL 3-{4-METHYL-1,3-DIOXO-1H,2H,3H-PYRROLO[3,4-C]QUINOLIN-2-YL}BENZOATE](/img/structure/B3511563.png)

![5,6-dichloro-2-[2-chloro-5-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3511573.png)
